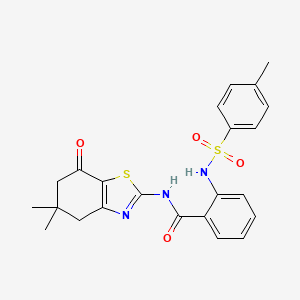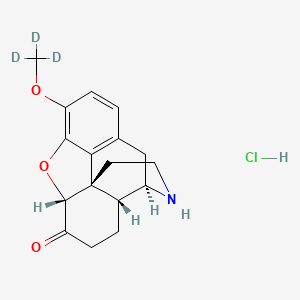![molecular formula C20H22N4O4 B2518127 3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2097896-72-3](/img/structure/B2518127.png)
3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a synthetic organic compound that belongs to a class of molecules known for their diverse applications in pharmaceutical and chemical research. This compound features a complex structure, integrating multiple functional groups that contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step organic synthesis process involving specific reactants and conditions. The general synthetic route includes:
Formation of the benzo[d]oxazol-2(3H)-one core: : This involves cyclization reactions, often starting from suitable aromatic precursors.
Attachment of the piperidine moiety: : This step typically requires nucleophilic substitution reactions, using halogenated intermediates.
Introduction of the 4,6-dimethylpyrimidin-2-yl group: : This is achieved through further nucleophilic substitutions or coupling reactions, facilitated by appropriate catalysts and solvents.
Industrial Production Methods: On an industrial scale, the production method would be optimized to improve yield and cost-efficiency. Key considerations include:
Use of high-purity reactants to minimize side reactions.
Optimization of reaction conditions such as temperature, pressure, and solvent choice.
Implementation of continuous flow reactors to enhance reaction rates and product consistency.
Chemical Reactions Analysis
Types of Reactions: 3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one undergoes a variety of chemical reactions, including:
Oxidation: : Conversion to oxo or hydroxyl derivatives.
Reduction: : Formation of reduced piperidine or oxazole rings.
Substitution: : Halogenation, alkylation, and acylation at specific positions on the aromatic rings.
Coupling Reactions: : Formation of larger bi- or poly-cyclic structures through Suzuki or Heck couplings.
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: : Alkyl halides, acyl chlorides, halogenating agents like N-bromosuccinimide (NBS).
Coupling Catalysts: : Palladium (Pd) catalysts, nickel (Ni) complexes.
Oxidation typically yields oxo derivatives.
Reduction may result in dihydro-compounds.
Substitution leads to a variety of substituted derivatives depending on the reagents used.
Coupling reactions produce bi-cyclic or multi-ring systems.
Scientific Research Applications
3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has a multitude of applications in scientific research:
Chemistry:Used as an intermediate in the synthesis of complex organic molecules.
Investigated for its reactivity and stability under various conditions.
Studied for its potential as a bioactive molecule in drug design.
Evaluated for binding affinity to specific biological targets.
Potential therapeutic applications in treating diseases due to its pharmacological properties.
Investigated for anti-inflammatory, anti-cancer, and anti-viral activities.
Utilized in the development of new materials with specific electronic or optical properties.
Explored for use in agrochemicals for enhancing crop protection.
Mechanism of Action
Molecular Targets and Pathways: The mechanism by which 3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one exerts its effects is complex and multifaceted:
Binding to Enzymes: : It can inhibit or modulate the activity of specific enzymes involved in metabolic pathways.
Interaction with Receptors: : It may act on cell surface receptors, influencing signal transduction pathways.
Intracellular Pathways: : It can affect intracellular signaling cascades, leading to changes in gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds:
3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one: : Similar structure with a thiazole ring instead of an oxazole.
3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]imidazol-2(3H)-one: : Similar structure with an imidazole ring.
3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-4(3H)-one: : Different substitution pattern on the oxazole ring.
Uniqueness: The distinct feature of 3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is its specific substitution pattern and the presence of both oxazole and piperidine rings, which confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development.
Hope this helps you out! Any extra details you’re curious about?
Properties
IUPAC Name |
3-[2-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-13-10-14(2)22-19(21-13)27-15-6-5-9-23(11-15)18(25)12-24-16-7-3-4-8-17(16)28-20(24)26/h3-4,7-8,10,15H,5-6,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTQSMRIPJNIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)CN3C4=CC=CC=C4OC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2518044.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2518050.png)
![(1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2518052.png)
![2-cyclohexyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2518054.png)

![N-(2,5-dimethylphenyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2518056.png)






![3-chloro-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2518067.png)
